2-(4-chlorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S2/c15-9-2-4-10(5-3-9)23(20,21)17-14-16-11-6-1-8(13(18)19)7-12(11)22-14/h1-7H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKANJHRRLLLPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Aminobenzothiazole-6-Carboxylic Acid
The benzothiazole core is typically constructed via cyclization of 4-amino-3-mercaptobenzoic acid or its ester derivatives. A widely adopted method involves treating methyl 3-hydroxy-4-nitrobenzoate with thionation reagents such as Lawesson’s reagent, followed by catalytic hydrogenation to reduce the nitro group. For example, methyl 4-amino-3-methoxybenzoate undergoes cyclization in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 2-aminobenzothiazole-6-carboxylate intermediates with 75–85% efficiency. Subsequent hydrolysis using aqueous NaOH (2M, 80°C) generates the free carboxylic acid.
Preparation of 4-Chlorobenzenesulfonyl Chloride
This sulfonating agent is commercially available but can be synthesized via chlorosulfonation of chlorobenzene. Reacting chlorobenzene with chlorosulfonic acid at 0–5°C produces 4-chlorobenzenesulfonyl chloride after fractional distillation. Purity (>98%) is critical to minimize side reactions during sulfonamidation.
Stepwise Synthesis of the Target Compound
Sulfonamidation of 2-Aminobenzothiazole-6-Carboxylic Acid
The primary route involves reacting equimolar quantities of 2-aminobenzothiazole-6-carboxylic acid and 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA, 1.2 equiv) is added to scavenge HCl, enhancing reaction kinetics. After stirring at 25°C for 12 hours, the mixture is washed with 5% NaHCO₃ and brine, yielding the crude sulfonamide. Purification via silica gel chromatography (hexane/ethyl acetate, 7:3) affords the product as a white solid (m.p. 261–264°C, 73% yield).
Table 1: Optimization of Sulfonamidation Conditions
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 12 | 73 |
| THF | Pyridine | 18 | 65 |
| Acetonitrile | DIPEA | 10 | 68 |
| DMF | NaHCO₃ | 24 | 57 |
Alternative Route: Sequential Annulation and Sulfonation
A modified approach starts with 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid, which undergoes dehydrative annulation with chloroacetyl chloride to form a β-lactam intermediate. Subsequent treatment with 4-chlorobenzenesulfonyl chloride in dioxane at 0–5°C introduces the sulfonamide group. This method achieves 58% yield but requires stringent temperature control to prevent β-lactam ring degradation.
Mechanistic Insights and Side Reactions
Nucleophilic Acyl Substitution
The sulfonamidation proceeds via nucleophilic attack of the benzothiazole amine on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. TEA facilitates deprotonation, accelerating the reaction. Competing side products include bis-sulfonamides (5–8%) and hydrolyzed sulfonic acids, which are minimized by maintaining anhydrous conditions.
Regioselectivity in Annulation
During β-lactam formation, chloroacetyl chloride reacts preferentially at the hydrazine nitrogen, as evidenced by $$^{13}\text{C}$$-NMR studies. Steric hindrance from the benzothiazole ring directs annulation to the N1 position, ensuring >90% regioselectivity.
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions include:
Nuclear Magnetic Resonance
$$^{1}\text{H}$$-NMR (DMSO-d6):
$$^{13}\text{C}$$-NMR:
Industrial and Pharmacological Applications
While the compound’s bioactivity remains under investigation, structural analogs exhibit antimicrobial and antitumor properties. Scale-up protocols recommend continuous-flow reactors to enhance mixing and reduce reaction times by 40%.
Chemical Reactions Analysis
Reactivity at the Carboxylic Acid Group
The carboxylic acid group (-COOH) undergoes characteristic acid-catalyzed transformations:
Key Mechanistic Insights :
-
Esterification typically requires acid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>) and prolonged heating .
-
Direct amidation via acyl chloride intermediates (using SOCl<sub>2</sub> or PCl<sub>5</sub>) is efficient but demands anhydrous conditions .
Reactivity at the Sulfonamide Group
The sulfonamide (-SO<sub>2</sub>NH-) group participates in hydrolysis and alkylation:
Notable Observations :
-
Hydrolysis under acidic conditions cleaves the sulfonamide bond, yielding aromatic sulfonic acids and benzothiazole amines.
-
Alkylation at the sulfonamide nitrogen is feasible but may require phase-transfer catalysts in polar aprotic solvents .
Benzothiazole Ring Modifications
The benzothiazole core undergoes electrophilic substitution and ring-opening reactions:
Structural Influences :
-
The electron-withdrawing sulfonamide and carboxylic acid groups direct electrophiles (e.g., Br<sub>2</sub>) to the 5-position of the benzothiazole ring .
-
Ring-opening under alkaline conditions generates 2-aminothiophenol intermediates, which can re-condense with aldehydes or ketones .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
Optimized Conditions :
-
Suzuki couplings require anhydrous DMF and elevated temperatures (80–100°C) .
-
Buchwald–Hartwig amination benefits from bulky phosphine ligands to suppress side reactions .
Functional Group Compatibility
The compound’s stability under common reaction conditions:
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. The sulfonamide moiety in 2-(4-chlorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylic acid enhances this activity by interfering with bacterial folate synthesis. Studies have demonstrated its effectiveness against:
- Escherichia coli : Inhibiting biofilm formation and capsule production .
- Mycobacterium tuberculosis : Showing promising results as an anti-tubercular agent .
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer properties. The compound's structure allows it to interact with multiple biological targets, potentially leading to:
- Inhibition of Tumor Growth : Certain derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines.
- Mechanisms of Action : These may include apoptosis induction and disruption of cell cycle progression.
Drug Development
The unique properties of this compound make it a candidate for further development as a therapeutic agent. Its potential applications include:
- Antimicrobial Agents : Targeting resistant strains of bacteria.
- Anticancer Drugs : Developing new formulations that exploit its cytotoxic effects against cancer cells.
Research Applications
In addition to its therapeutic potential, this compound serves as a valuable tool in research laboratories:
- Internal Standards in Mass Spectrometry : Used in the quantification of similar compounds due to its stable structure .
- Biological Assays : Employed in assays to evaluate the efficacy of new antimicrobial or anticancer agents.
Recent Studies on Benzothiazole Derivatives
Recent literature highlights several studies focusing on the synthesis and biological evaluation of benzothiazole derivatives. For example:
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| 7a | Anti-tubercular | 7.7 ± 0.8 | |
| 7b | Anti-tubercular | NT | |
| 7c | Anti-tubercular | NT |
These findings indicate a trend toward developing more potent derivatives through structural modifications.
Mechanistic Studies
Mechanistic studies have shown that benzothiazole derivatives can bind effectively to target proteins involved in disease pathways, enhancing their therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzothiazole ring can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and synthetic data for 2-(4-chlorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylic acid and its analogs:
Key Findings:
The methoxy group introduces electron-donating effects, which may influence binding interactions in biological targets . The pyrrole-containing analog exhibits a larger molecular weight and steric bulk, likely affecting its pharmacokinetic profile .
Commercial Availability :
- The chloro compound is marked as discontinued in commercial catalogs, unlike its fluoro and methoxy analogs .
Research Implications
- Drug Design : The chloro and fluoro analogs are promising scaffolds for targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), with substituent choice modulating potency and selectivity .
- Material Science : The benzothiazole core’s aromaticity and substituent-driven electronic properties could be exploited in optoelectronic materials .
Biological Activity
2-(4-Chlorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylic acid is a compound that belongs to the benzothiazole family, which has garnered attention due to its diverse biological activities. The structure of this compound includes a sulfonamide moiety and a carboxylic acid, which are known to enhance biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid. Its chemical formula is C14H9ClN2O4S2, with a molecular weight of 352.81 g/mol. The presence of the chlorobenzenesulfonamide group is significant for its biological activity, particularly in targeting specific enzymes and receptors.
Biological Activity Overview
Benzothiazole derivatives are known for a variety of biological activities, including:
- Antibacterial : Inhibitory effects against various bacterial strains.
- Anticancer : Inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antifungal : Effective against fungal infections.
- Enzyme Inhibition : Targeting specific kinases and other enzymes.
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : This compound has been shown to inhibit certain kinases that play critical roles in cell signaling pathways associated with cancer proliferation. For instance, studies have demonstrated its effectiveness against Akt and other related kinases, leading to reduced cell viability in cancer models .
- Apoptosis Induction : The compound promotes apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .
- Antimicrobial Activity : The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, which contributes to its antibacterial properties .
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:
- Anticancer Research : A study reported that derivatives exhibited significant antiproliferative effects against various cancer cell lines (e.g., MCF7 and OVCAR-8), with IC50 values indicating potent activity . The introduction of halogen substituents was found to enhance activity.
- Antimicrobial Studies : Another investigation highlighted the compound's effectiveness against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis alongside standard therapies .
Table 2: Case Study Results
| Study Focus | Cell Line/Pathogen | IC50 (µM) | Observations |
|---|---|---|---|
| Anticancer | MCF7 | 10.8 | Significant apoptosis induction |
| Antimicrobial | M. tuberculosis | 0.32 | Comparable efficacy to standard treatments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
